2-Chloro-2-methyloxirane, also known by its CAS number 598-09-4, is a chlorinated epoxide compound with the molecular formula and a molecular weight of approximately 106.55 g/mol. It is classified as a hazardous substance due to its flammable and corrosive nature, posing risks such as severe skin burns and eye damage . This compound has been utilized in various scientific applications, particularly in organic synthesis and chemical research.
The synthesis of 2-chloro-2-methyloxirane can be achieved through several methods:
The synthesis typically requires controlled conditions, including temperature management and the use of appropriate solvents to facilitate the reactions. The choice of catalyst and alkali is crucial for optimizing yield and purity.
The molecular structure of 2-chloro-2-methyloxirane features a three-membered epoxide ring with a chlorine atom and a methyl group attached to the second carbon atom. This configuration contributes to its reactivity and functional properties.
2-Chloro-2-methyloxirane participates in various chemical reactions typical of epoxides, including:
These reactions are often facilitated by adjusting pH levels or employing specific solvents to enhance nucleophilicity and reaction rates.
The mechanism of action for nucleophilic attack on 2-chloro-2-methyloxirane involves the following steps:
This mechanism highlights the reactivity associated with epoxides and their utility in synthetic organic chemistry.
The compound's stability can vary depending on environmental conditions such as temperature and pH .
2-Chloro-2-methyloxirane finds applications primarily in:
Due to its reactive nature, it is also being investigated for potential applications in pharmaceuticals and agrochemicals .
The cornerstone synthesis of chloro-substituted oxiranes involves the intramolecular nucleophilic displacement of chloride by alkoxide in chlorohydrin precursors under alkaline conditions. This reaction proceeds via a Williamson ether synthesis mechanism, where the in situ-generated alkoxide attacks the adjacent electrophilic carbon bearing the chlorine atom. A specialized apparatus is required to handle the high volatility and low boiling point of epoxides like 2-chloro-2-methyloxirane, featuring vacuum distillation capabilities and cold traps to minimize product loss during synthesis. The reaction typically employs concentrated potassium hydroxide solutions (e.g., 12.3 g in 12 mL H₂O) at controlled temperatures (0–30°C) to prevent hydrolysis of the epoxide ring. Under optimized conditions, this method yields 65–70% pure epoxide after redistillation from drying agents like calcium hydride [1] [8]. The cyclization rate is sensitive to steric effects, with hindered chlorohydrins requiring elevated temperatures (up to 60°C) and reduced pressures (down to 50 mm Hg) for complete conversion [1].
Table 1: Cyclization Conditions for Chlorohydrin Derivatives
| Chlorohydrin Substituent | Optimal Temp (°C) | Optimal Pressure (mm Hg) | Reaction Time (min) | Epoxide Yield (%) |
|---|---|---|---|---|
| -CH₃ | 30 | 100 | 40 | 81 (crude) |
| -CH(CH₃)₂ | 50–60 | 50 | 45 | 75 |
| -CH₂CH(CH₃)₂ | 60 | 100 | 60 | 70 |
The chlorohydrin precursors can be synthesized via regioselective addition of hypochlorous acid (HOCl) to alkenes. This electrophilic addition follows Markovnikov’s orientation, where chlorine adds to the less substituted carbon. In situ generation of HOCl is achieved by acidifying sodium hypochlorite (NaOCl) or calcium hypochlorite (Ca(ClO)₂ with dilute sulfuric acid at pH ~5.0—conditions that maximize HOCl concentration while minimizing Cl₂ or OCl⁻ formation. Solvent extraction (using acetone, ethyl acetate, or methyl ethyl ketone) isolates HOCl from chloride-contaminated aqueous phases, preventing backward equilibrium shifts and reducing dichloride byproducts like 1,2-dichloropropane. Major limitations include the competing formation of dichlorinated impurities and challenges in maintaining pH stability during scale-up. Direct bubbling of alkene gases (e.g., propene) into acidified hypochlorite solutions containing insoluble CaSO₄ offers a practical alternative by eliminating extraction steps [5] [8].
While direct catalytic epoxidation of chlorinated alkenes remains underdeveloped for 2-chloro-2-methyloxirane, analogous systems using molybdenum or titanium catalysts with hydroperoxides show promise. These catalysts activate peroxide oxygen donors for syn addition across the double bond of substrates like allyl chloride. Key challenges include catalyst poisoning by chloride ions and regioselectivity issues in unsymmetrical alkenes. Recent advances utilize manganese-based salen complexes with ionic liquid phases to enhance catalyst recovery, though yields for β-chlorinated epoxides require optimization [3].
Halohydrin dehalogenases (HHDHs) enable enantioselective ring closure of chlorohydrins under mild aqueous conditions, avoiding racemization and side-product formation. These enzymes catalyze intramolecular nucleophilic displacement via a serine-bound alkoxide intermediate. Recent work demonstrates HHDH-catalyzed synthesis of 2-chloromethyloxirane derivatives from aromatic amino acid esters (e.g., L-tyrosine), achieving high enantiomeric excess (>98% ee). Optimal reaction conditions (pH 7.5–8.5, 25–30°C) and enzyme immobilization techniques have enabled recyclability for up to 10 cycles without significant activity loss [3].
Solvent-free cyclization enhances atom economy by reducing waste and simplifying downstream processing. In chlorohydrin epoxidation, stoichiometric alkali hydroxides (e.g., KOH pellets) are melted at 40–50°C to create a reactive ionic liquid phase. This approach achieves 15–20% faster reaction kinetics compared to aqueous systems due to higher effective base concentration and eliminates energy-intensive solvent removal steps. Challenges include efficient mixing of viscous media and potential epoxide polymerization at elevated temperatures. Industrial adaptations use thin-film evaporators to continuously remove volatile epoxides like 2-chloro-2-methyloxirane from the reaction mixture [5].
Continuous flow reactors revolutionize epoxide synthesis by enabling precise control of exothermic cyclizations. Microreactors (channel diameter: 0.1–2 mm) provide surface-to-volume ratios up to 500× higher than batch reactors (e.g., 40,000 m²·m⁻³ vs. 80 m²·m⁻³ for a 100 mL flask), facilitating rapid heat dissipation. This allows safe operation at elevated temperatures (80–120°C) and pressures (10–20 bar), reducing reaction times from hours to minutes. For example, cyclization of heat-sensitive chlorohydrins achieves 95% conversion in <2 minutes at 100°C under segmented flow conditions—unfeasible in batch due to thermal degradation. Pressure stabilization (5–15 bar) also suppresses volatilization of low-boiling epoxides [6] [8].
Table 2: Reactor Performance Comparison for Epoxidation
| Reactor Type | Surface/Volume Ratio (m²·m⁻³) | Max Temp (°C) | Pressure Tolerance (bar) | Cyclization Time |
|---|---|---|---|---|
| 100 mL Batch Flask | 80 | 150 | <5 | 40–60 min |
| Microreactor (0.1 mm) | 40,000 | 300 | 100–200 | <2 min |
| Millireactor (2 mm) | 2,000 | 200 | 50–100 | 5–10 min |
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